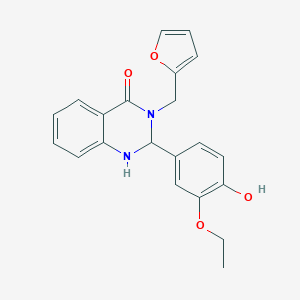
2-(3-Ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxy-4-hydroxybenzaldehyde and 2-furylmethylamine.
Condensation Reaction: The aldehyde group of 3-ethoxy-4-hydroxybenzaldehyde reacts with the amine group of 2-furylmethylamine under acidic or basic conditions to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of a suitable catalyst to form the quinazolinone core structure.
Final Modifications: Additional functional group modifications may be performed to achieve the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalyst Selection: Choosing efficient catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Using techniques like recrystallization, chromatography, or distillation to purify the final product.
化学反応の分析
Types of Reactions
2-(3-Ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium
特性
分子式 |
C21H20N2O4 |
|---|---|
分子量 |
364.4g/mol |
IUPAC名 |
2-(3-ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H20N2O4/c1-2-26-19-12-14(9-10-18(19)24)20-22-17-8-4-3-7-16(17)21(25)23(20)13-15-6-5-11-27-15/h3-12,20,22,24H,2,13H2,1H3 |
InChIキー |
YHIHEJKCWJUHGA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CO4)O |
正規SMILES |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CO4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















